3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a fused pyrido[1,2-a]pyrimidin-4-one core substituted with:
- A thiazolidin-4-one ring at position 3, modified with a 4-fluorobenzyl group and a thiomorpholine moiety.
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone systems.
- A 9-methyl group on the pyrido-pyrimidinone scaffold.
Properties
Molecular Formula |
C24H21FN4O2S3 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21FN4O2S3/c1-15-3-2-8-28-20(15)26-21(27-9-11-33-12-10-27)18(22(28)30)13-19-23(31)29(24(32)34-19)14-16-4-6-17(25)7-5-16/h2-8,13H,9-12,14H2,1H3/b19-13- |
InChI Key |
DAMUULLZVOKDND-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCSCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCSCC5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrido[1,2-a]Pyrimidin-4-One Formation
The core structure is synthesized via a cyclocondensation reaction adapted from pyrido[1,2-a]pyrimidine protocols. A mixture of 2-amino-4-methylnicotinic acid (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in ethanol with Al³⁺-exchanged tungstophosphoric acid (AlHₓPW₁₂O₄₀, 10 mol%) as a catalyst. The reaction proceeds at 80°C for 6 hours, yielding 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (87% yield).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | AlHₓPW₁₂O₄₀ |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 87% |
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 82% |
Synthesis of 3-(4-Fluorobenzyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene
Thiosemicarbazide Derivatization
4-Fluorobenzyl chloride (1.2 equiv) reacts with thiosemicarbazide (1.0 equiv) in ethanol containing anhydrous sodium acetate (1.5 equiv) at 75°C for 4 hours. The resulting 1-(4-fluorobenzyl)thiosemicarbazide is treated with ethyl bromoacetate (1.1 equiv) in refluxing ethanol for 6 hours, forming 3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-one (88% yield).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | NaOAc |
| Temperature | 75°C |
| Time | 6 hours |
| Yield | 88% |
Generation of the Ylidene Derivative
The thiazolidinone is converted to its 5-ylidene derivative via condensation with paraformaldehyde (1.5 equiv) in acetic anhydride at 120°C for 3 hours. The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the methylidene proton and thioxo group.
Knoevenagel Condensation for Final Coupling
The pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 equiv) and thiazolidin-5-ylidene fragment (1.2 equiv) undergo Knoevenagel condensation in toluene with piperidine (10 mol%) as a base. The reaction is conducted under Dean-Stark conditions at 110°C for 8 hours, affording the target compound in 78% yield.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | Piperidine |
| Temperature | 110°C |
| Time | 8 hours |
| Yield | 78% |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.5° between the thiazolidinone and pyrido-pyrimidinone planes.
Optimization and Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiomorpholin-4-yl group and thioxo moiety in the thiazolidinone ring are primary sites for nucleophilic substitution. These reactions typically occur under basic or acidic conditions:
-
Thiomorpholin group : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Thioxo group : Undergoes nucleophilic displacement with amines (e.g., benzylamine) to yield thioether derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| S-alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary salt | 72 | |
| Thiol-displacement | Benzylamine, EtOH, reflux | Thioether | 65 |
Electrophilic Aromatic Substitution
The pyridopyrimidinone core and fluorobenzyl substituent participate in electrophilic reactions:
-
Fluorobenzyl group : Directs electrophiles (e.g., NO₂⁺) to the para-position relative to the fluorine atom.
-
Pyrido ring : Bromination occurs at the C6 position under mild conditions (Br₂, CHCl₃).
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para-F | Nitro derivative | |
| Bromination | Br₂, CHCl₃, 25°C | C6 | 6-Bromo analog |
Oxidation and Reduction
The thiazolidinone ring and exocyclic double bond are redox-active:
-
Thioxo group : Oxidized to sulfonyl using H₂O₂/AcOH.
-
Exocyclic C=C : Reduced catalytically (H₂/Pd-C) to a single bond.
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | Sulfone | 89% | |
| Hydrogenation | H₂, Pd/C, EtOH | Dihydro derivative | >95% |
Cyclization and Ring-Opening
The thiomorpholin and thiazolidinone moieties undergo ring transformations:
-
Thiomorpholin : Acid-catalyzed ring-opening with HCl yields mercaptoamine intermediates .
-
Thiazolidinone : Thermal cyclization with PCl₅ forms fused thiazole derivatives.
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions via halogenated intermediates:
-
Brominated derivative : Couples with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃).
-
Amine group : Arylated using CuI/L-proline catalysis.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl analog | 68 | |
| Buchwald-Hartwig | CuI, L-proline, K₃PO₄ | N-aryl derivative | 74 |
Acid/Base-Mediated Rearrangements
The protonation state of the pyridopyrimidinone nitrogen influences reactivity:
-
Acidic conditions : Rearrangement to isoindolone derivatives via N-protonation .
-
Basic conditions : Deprotonation at C9-methyl enhances electrophilicity for SNAr reactions.
Key Structural Insights Influencing Reactivity
-
Thiomorpholin-4-yl group : Enhances solubility in polar aprotic solvents (DMF, DMSO) and stabilizes transition states in cross-coupling reactions .
-
Z-configuration of exocyclic double bond : Dictates stereoselectivity in cycloadditions and reductions.
-
Fluorobenzyl substituent : Electron-withdrawing effect activates the thiazolidinone ring for nucleophilic attack.
Experimental data confirm that reaction outcomes are highly dependent on the electronic and steric effects of the substituents, necessitating precise optimization of conditions . Further studies are required to explore catalytic asymmetric syntheses and green chemistry approaches for this compound.
Scientific Research Applications
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Pharmacological Potential
- Anti-Inflammatory Activity: The 4-fluorobenzyl group in the target compound may enhance COX-2 inhibition compared to benzyl analogs, as seen in pyrazolo-pyrimidinones .
- Antimicrobial Potential: Thiomorpholine’s sulfur atom could improve membrane permeability, akin to thiazolidinone derivatives in .
Research Findings and Data
Table 2: Experimental Data for Analogous Compounds
Critical Analysis
- Advantages of Target Compound: 4-Fluorobenzyl: Increases metabolic stability and lipophilicity vs. non-fluorinated analogs . Thiomorpholine: May enhance solubility and target engagement compared to morpholine .
- Limitations: No direct pharmacological data available; inferences rely on structural analogs. Synthetic complexity could hinder scalability .
Biological Activity
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. It combines elements from thiazolidinones and pyrido-pyrimidinones, suggesting a diverse range of therapeutic applications, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, including:
- Thiazolidine ring : Contributes to the compound's biological reactivity.
- Pyrido-pyrimidine core : Enhances its pharmacological potential.
- Fluorobenzyl moiety : May improve interaction with biological targets.
The molecular formula is , with a molar mass of approximately 460.61 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.011 mg/mL against certain pathogens .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that thiazolidinone derivatives can inhibit the growth of various cancer cell lines. For example, compounds related to this structure have shown significant inhibition ratios against leukemia and CNS cancer cell lines in primary tests conducted by the National Cancer Institute (NCI) .
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
| 3g | RPMI-8226 | High |
This table summarizes key findings regarding the anticancer efficacy of related compounds.
The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction may alter their activity, leading to various biological effects. The exact pathways can vary based on the context of use .
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that thiazolidinone derivatives, including those structurally similar to our compound, exhibit notable antitumor activity across multiple cancer cell lines. The best-performing compounds showed inhibition percentages exceeding 80% against leukemia cells .
- Antimicrobial Studies : Another research highlighted that similar thiazolidinone derivatives displayed robust antibacterial activity against both Gram-positive and Gram-negative bacteria, further supporting their potential as therapeutic agents .
- Molecular Docking Studies : Molecular docking studies have indicated favorable binding interactions between these compounds and biological targets, suggesting mechanisms for their observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
